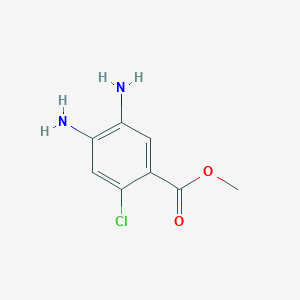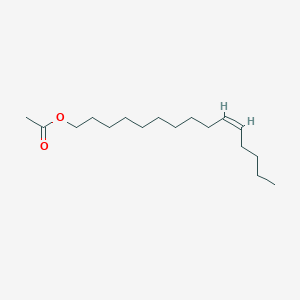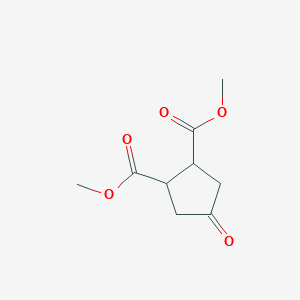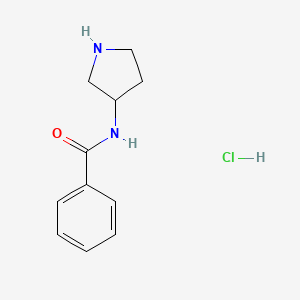
Methyl 4,5-diamino-2-chlorobenzoate
Descripción general
Descripción
“Methyl 4,5-diamino-2-chlorobenzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), two amino groups, and a chlorine atom. The “methyl” prefix indicates the presence of a methyl group attached to the carboxylate .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a methylating agent to introduce the methyl group, and a chlorinating agent to introduce the chlorine atom . The exact method would depend on the specific precursor used .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring with a carboxylate group (COO-) substituted with a methyl group (CH3), two amino groups (NH2), and a chlorine atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The amino groups might participate in acid-base reactions, the chlorine atom might undergo substitution reactions, and the carboxylate group might undergo esterification or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar functional groups like carboxylate and amino groups might make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Methyl 4,5-diamino-2-chlorobenzoate, as a chemical compound, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules. Research has shown that chlorobenzoate derivatives, including those similar to this compound, are involved in reactions that exhibit regioselectivity, where specific positions on the aromatic ring are preferred for chemical reactions. For instance, in a study on the regioselectivity of methyl chlorobenzoate analogues, it was found that reactions with trimethylstannyl anions occur primarily at specific positions on the benzene ring, dictated by the electronic nature of the substituents and the steric effects (Montañez, Uranga, & Santiago, 2010). This has implications for designing synthetic routes in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science and Polymer Chemistry
Compounds structurally related to this compound are used in the development of novel materials, including polymers with specific properties. For example, diamine monomers, which share functional groups with this compound, have been utilized to synthesize polyimides and poly(amide-imide)s. These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications in electronics, aerospace, and coatings (Kim et al., 2013). The introduction of specific functional groups, such as amino and chloro substituents, can further modify the polymer properties, such as solubility, refractive index, and thermal behavior.
Antimicrobial Applications
The structural motifs present in this compound, particularly the aromatic ring combined with amino and chloro substituents, are commonly found in compounds with biological activity. For instance, some derivatives of chlorobenzoates have been evaluated for their antimicrobial properties. Research has shown that certain substituted pyridyl 4-chlorobenzoates exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of chlorobenzoate derivatives in developing new antimicrobial agents (Eldeab, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4,5-diamino-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZANWUCFEFJRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)

![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)





